![molecular formula C13H24O B14236067 1-Methyl-13-oxabicyclo[10.1.0]tridecane CAS No. 311311-37-2](/img/structure/B14236067.png)
1-Methyl-13-oxabicyclo[10.1.0]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-13-oxabicyclo[1010]tridecane is an organic compound with a unique bicyclic structure It is characterized by a 13-membered ring system that includes an oxygen atom, making it a member of the oxabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-13-oxabicyclo[10.1.0]tridecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the epoxidation of cyclododecene, followed by methylation. The reaction conditions often require the use of catalysts such as peracids for the epoxidation step and methylating agents like methyl iodide for the methylation step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and distillation are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-13-oxabicyclo[10.1.0]tridecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., am
Properties
CAS No. |
311311-37-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-methyl-13-oxabicyclo[10.1.0]tridecane |
InChI |
InChI=1S/C13H24O/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14-13/h12H,2-11H2,1H3 |
InChI Key |
SLEZVOMJRUAPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCCCCCCCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
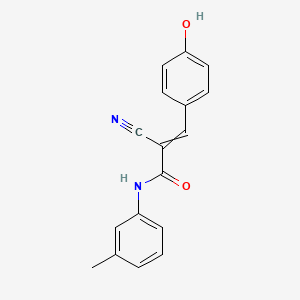



![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
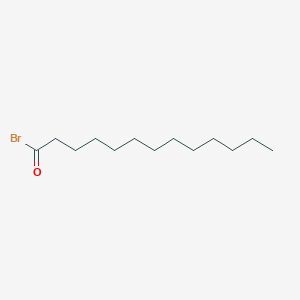
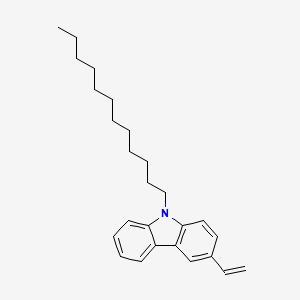

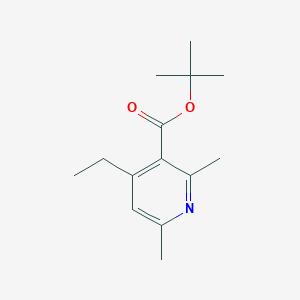
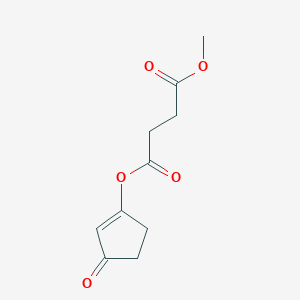
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
